4-Butylbenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing 4-butylbenzoyl chloride. For instance, the synthesis of methyl 4-tri-n-butylstannylbenzoate involves the reaction of a bromobenzoate with hexabutylditin and a palladium catalyst . This suggests that a similar palladium-catalyzed cross-coupling reaction could be used to synthesize 4-butylbenzoyl chloride from a suitable starting material, such as 4-bromobenzoyl chloride, by substituting the bromine with a butyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-butylbenzoyl chloride has been studied using techniques like X-ray diffraction . These studies reveal the arrangement of atoms within the molecule and how substituents like the butyl group might affect the overall molecular conformation. The structure of 4-butylbenzoyl chloride would likely show the butyl group extending from the benzene ring, potentially affecting the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
Compounds similar to 4-butylbenzoyl chloride participate in various chemical reactions. For example, the reaction of 2,4,6-tri-tert-butylbenzoyl chloride with magnesium-magnesium iodide under ultrasonic irradiation produces a hexa-tert-butyl-benzil . This indicates that 4-butylbenzoyl chloride could also undergo reactions with organometallic reagents, leading to the formation of new carbon-carbon bonds and the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-butylbenzoyl chloride can be inferred from related compounds. Acyl chlorides are generally characterized by their reactivity towards nucleophiles due to the presence of the highly reactive carbonyl chloride functional group. The presence of the butyl group would contribute to the hydrophobic character of the molecule and could influence its boiling point, solubility, and other physical properties. The exact properties would need to be determined experimentally.
Scientific Research Applications
Synthesis of Anti-inflammatory Analgesics
Research has shown that 4-Butylbenzoyl chloride can be used in the synthesis of anti-inflammatory analgesics. For instance, a study conducted by (Siddiq, Rashati, & Suryaningsih, 2022) explored the synthesis of N-(4t-Butylbenzoyl)-p-Aminophenol, a compound created through the reaction between p-aminophenol and 4t-Butylbenzoyl chloride using H2SO4 as a catalyst. This process aimed to increase the reaction rate and yield of the product, which was found to be beneficial as an anti-inflammatory analgesic. Physical and chemical characteristics like melting point, organoleptic properties, and UV-Vis spectrophotometry were examined to assess the product's properties.
Antibacterial Activities
Another study by (Siddiq, Rashati, & Azizah, 2022) focused on the synthesis of 4-tert-butylbenzoyl amoxicillin through the reaction of amoxicillin with 4-tert-butylbenzoyl chloride. The resulting compound was tested for its antibacterial activity against various bacteria like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The study found that 4-tert-butylbenzoyl amoxicillin displayed specific antibacterial properties, indicating its potential as a less-effective antimicrobial agent.
Ionic Liquid Applications
In the field of ionic liquids, (Hunt, 2007) researched the ionic liquid 1-Butyl-3-methyl-imidazolium chloride ([C(4)C(1)im]Cl), highlighting its counter-intuitive behavior where a reduction in hydrogen bonding led to an increase in viscosity. This study provided insights into the electronic properties and structural behavior of such ionic liquids, which are relevant for various industrial applications.
Fuel Desulfurization
Research into fuel desulfurization by (Li et al., 2009)explored the use of redox ionic liquids based on iron chloride in the removal of sulfur compounds from fuel. The study found that these ionic liquids, which included 1-butyl-3-methylimidazolium chloride iron chloride ([bmim]Cl/FeCl3), were effective in both extraction and catalytic oxidation desulfurization. This dual role as both a catalyst and an extractant showcased the potential of such ionic liquids in environmental applications like fuel purification.
Safety And Hazards
4-Butylbenzoyl chloride is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . Contact with water liberates toxic gas .
properties
IUPAC Name |
4-butylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWCSJYDCPVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067413 | |
Record name | Benzoyl chloride, 4-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbenzoyl chloride | |
CAS RN |
28788-62-7 | |
Record name | 4-Butylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28788-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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